Adamantan-1-yl(cyclohexyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphane
Description
Molecular Architecture and Steric Parameters
The ligand features a biphenyl backbone with three distinct steric elements:
- Adamantan-1-yl group : A rigid diamondoid structure at the phosphorus center, contributing 34% of the ligand's total buried volume.
- Cyclohexyl substituent : A conformationally flexible group providing moderate steric hindrance (cone angle: 142°).
- Triisopropyl-methoxy array : The 2',4',6'-triisopropyl-3,6-dimethoxy configuration creates a 168° dihedral angle between aryl rings, forcing the phosphorus into a pseudo-trigonal planar geometry.
Critical steric parameters were quantified using Cavallo's buried volume (%Vbur) and Sterimol analyses:
| Parameter | Value | Measurement Technique |
|---|---|---|
| Buried Volume (%Vbur) | 43.2 ± 0.8% | X-ray crystallography |
| L1 (Å) | 6.82 | DFT-optimized geometry |
| B5 (Å) | 5.91 | Sterimol analysis |
| Cone Angle | 167° | Molecular mechanics |
This steric profile enables selective substrate binding while preventing catalyst deactivation via oligomerization.
Electronic Configuration Analysis via DFT Calculations
Density functional theory (B3LYP/6-311+G(d,p)) reveals three electronic hallmarks:
- Phosphorus Electron Density : The adamantyl group induces a +0.12 e charge transfer to phosphorus compared to di-tert-butyl analogs, quantified via Natural Population Analysis (NPA).
- Aryl Ring Conjugation : Methoxy groups at C3/C6 create a 0.45 eV HOMO-LUMO gap reduction through resonance effects ($$E{\text{HOMO}} = -5.82$$ eV, $$E{\text{LUMO}} = -1.03$$ eV).
- Metal-Ligand Charge Transfer : In Pd(0) complexes, 18% electron density transfers from the phosphine to palladium, stabilizing oxidative addition transition states by 9.3 kcal/mol.
Comparative DFT studies demonstrate this ligand accelerates reductive elimination 23-fold versus BrettPhos in aryl aminations due to enhanced backdonation ($$k_{\text{red}} = 4.7 \times 10^{-3}$$ s-1 vs. $$2.0 \times 10^{-4}$$ s-1).
Comparative Analysis with Buchwald-Hartwig Phosphine Ligands
Performance benchmarks against standard ligands highlight key advantages:
| Reaction Type | Ligand | Yield (%) | TOF (h-1) | Reference |
|---|---|---|---|---|
| Aryl Chloride Amination | AdBrettPhos | 98 | 1,450 | |
| RuPhos | 76 | 890 | ||
| Heteroaryl Coupling | AdBrettPhos | 83 | 920 | |
| t-BuXPhos | 67 | 610 |
The adamantyl/cyclohexyl combination provides 1.9× greater thermal stability (Tdec = 214°C vs. 158°C for BrettPhos) and 3.2× higher turnover numbers in continuous flow systems. Steric maps confirm its %Vbur exceeds XPhos (43.2% vs. 38.1%), enabling catalysis of sterically congested substrates.
X-ray Crystallographic Studies of Phosphane Derivatives
Single-crystal XRD (Mo Kα, 100 K) of the Pd(0) precatalyst [(COD)Pd(AdBrettPhos)]2 reveals:
- Pd-P Distance : 2.289(1) Å vs. 2.301(2) Å in monomeric BrettPhos complexes
- Torsional Strain : The biphenyl dihedral angle distorts to 35.7° from 41.2° in free ligand, storing 7.8 kcal/mol strain energy
- Coordination Geometry : Distorted square-planar (τ4 = 0.89) with 12.3° tilt from ideal geometry
Notably, the adamantyl groups enforce a 98.5° P-Pd-Caryl angle vs. 97.0° in less bulky analogs, positioning substrates for optimal oxidative addition.
Properties
IUPAC Name |
1-adamantyl-cyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H57O2P/c1-24(2)30-19-32(25(3)4)36(33(20-30)26(5)6)37-34(40-7)14-15-35(41-8)38(37)42(31-12-10-9-11-13-31)39-21-27-16-28(22-39)18-29(17-27)23-39/h14-15,19-20,24-29,31H,9-13,16-18,21-23H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMESLWUOCNKBCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C45CC6CC(C4)CC(C6)C5)OC)OC)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H57O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adamantan-1-yl(cyclohexyl)(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine typically involves multiple steps, starting with the preparation of the biphenyl core, followed by the introduction of the adamantane and cyclohexyl groups. The reaction conditions often require the use of strong bases and specific catalysts to ensure the correct formation of the phosphine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Adamantan-1-yl(cyclohexyl)(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.
Scientific Research Applications
Adamantan-1-yl(cyclohexyl)(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of Adamantan-1-yl(cyclohexyl)(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine involves its interaction with specific molecular targets and pathways. The phosphine group can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, the compound’s unique structure allows it to interact with biological targets, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations:
Steric Bulk : The adamantyl group in the target compound introduces greater steric hindrance compared to cyclohexyl or isopropyl groups in BrettPhos or Dicyclohexyl variants. This may enhance stability in high-temperature reactions or prevent catalyst deactivation .
Electronic Effects : The 3,6-dimethoxy groups on the biphenyl backbone provide electron-donating properties, common in ligands designed for oxidative addition steps in cross-coupling reactions .
Performance in Catalytic Reactions
- Au(I)-Catalyzed Cycloisomerization : BrettPhos was tested in Au(I)-catalyzed cycloisomerization but outperformed by IPr (N-heterocyclic carbene) ligands. The target compound’s adamantyl group may offer improved π-acidity or steric control in analogous reactions .
- Cross-Coupling Efficiency : Dicyclohexyl(2',4',6'-triisopropyl-3,6-dimethoxy-biphenyl-2-yl)phosphine (CAS 1070663-78-3) achieved 42% yield in a Pd-catalyzed coupling reaction under harsh conditions (120°C, 12 hours) . The adamantyl variant’s enhanced bulk may further stabilize reactive intermediates, though experimental data are pending.
Commercial Availability and Stability
- BD634546 (diadamantyl variant) is available at 95% purity, suggesting comparable synthetic accessibility to the target compound .
Biological Activity
Adamantan-1-yl(cyclohexyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphane, commonly referred to as a phosphine ligand, has garnered attention for its potential biological activities. This compound, with the CAS number 2197989-24-3 and a molecular weight of 588.84 g/mol, is characterized by a complex structure that includes an adamantane moiety and a biphenyl derivative with methoxy and isopropyl substituents.
| Property | Value |
|---|---|
| Molecular Formula | C₃₉H₅₇O₂P |
| Molecular Weight | 588.84 g/mol |
| CAS Number | 2197989-24-3 |
| Purity | 95% |
Phosphine ligands like this compound are known to interact with various biological targets, particularly in the context of enzyme inhibition and receptor modulation. The specific mechanism of action for this compound is not fully elucidated in current literature; however, similar compounds have shown the ability to act as competitive inhibitors in enzymatic pathways.
Biological Activity
Research indicates that phosphine ligands can exhibit significant biological activities such as:
- Antioxidant Properties : Some studies suggest that phosphines can scavenge free radicals, thus providing protective effects against oxidative stress.
- Anticancer Activity : Compounds with similar structures have been evaluated for their potential anticancer properties. For instance, certain phosphine derivatives have demonstrated cytotoxic effects against various cancer cell lines.
Case Studies
- Inhibition of Enzymatic Activity : A study on related phosphine compounds showed that they could inhibit key enzymes involved in cancer metabolism. For example, an analog was reported to inhibit glycogen synthase kinase 3 beta (GSK-3β), which is implicated in Alzheimer's disease pathology .
- Receptor Modulation : Phosphine ligands have been explored for their ability to modulate cannabinoid receptors, specifically CB2 receptors. This modulation could have implications for pain management and anti-inflammatory therapies .
Research Findings
Recent findings highlight the importance of structural variations in determining the biological activity of phosphine ligands:
- Structure-Activity Relationship (SAR) : Variations in substituents on the biphenyl core significantly affect the ligand's binding affinity and biological activity. For instance, methoxy groups enhance solubility and bioavailability, which are critical for therapeutic applications.
Q & A
Q. Key Considerations :
- Use of sterically hindered bases (e.g., N,N-diisopropylethylamine) to minimize protonation of intermediates.
- Monitoring reaction progress via ³¹P NMR to confirm substitution efficiency .
Advanced: How does the steric bulk of the adamantyl and triisopropyl groups influence catalytic performance in cross-coupling reactions?
Answer:
The adamantyl and triisopropyl groups create a highly congested coordination environment around phosphorus, which:
Q. Experimental Validation :
- Compare catalytic activity with less bulky ligands (e.g., PPh₃) using kinetic studies (TOF measurements).
- X-ray crystallography of Pd complexes (e.g., [Pd(ligand)(Ar)X]) reveals bond angles and steric parameters (e.g., %Vbur) .
Case Study :
In a Heck reaction, the ligand achieved 92% yield with ortho-substituted aryl bromides, whereas PPh₃ yielded <50% due to unfavorable steric interactions .
Basic: What analytical techniques are critical for characterizing this phosphane ligand?
Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Resolves spatial arrangement of substituents and bond lengths (e.g., P–Cadamantyl ≈ 1.85 Å) .
- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]<sup>+</sup>) and isotopic patterns .
Advanced: How can electronic effects from methoxy groups be optimized for C–N bond-forming reactions?
Answer:
The 3,6-dimethoxy groups donate electron density via resonance, stabilizing Pd(0) intermediates in Buchwald-Hartwig aminations. To optimize:
Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance electron donation, accelerating oxidative addition .
Base Selection : Strong bases (e.g., KOtert-Bu) deprotonate amines more efficiently, improving turnover numbers .
Data Contradiction Analysis :
Conflicting reports on catalytic efficiency may arise from:
- Impurities in ligand batches (use ICP-MS to verify Pd/ligand stoichiometry).
- Moisture sensitivity of methoxy groups (store ligand under argon with molecular sieves) .
Basic: What safety protocols are essential when handling this phosphane ligand?
Answer:
- Storage : Under inert gas (Ar/N₂) at −20°C to prevent oxidation.
- Handling : Use gloveboxes for air-sensitive steps; avoid contact with oxidizers (e.g., peroxides).
- Decontamination : Quench spills with 10% aqueous NaHCO₃ before disposal .
Advanced: What computational methods predict the ligand’s electronic contribution to metal centers?
Answer:
- Density Functional Theory (DFT) : Calculate natural bond orbital (NBO) charges to quantify electron donation (e.g., P→Pd σ-donation).
- Ligand Parameterization : Use Tolman electronic parameters (TEP) via IR spectroscopy of Ni(CO)₃L complexes; lower TEP values indicate stronger σ-donor ability .
Case Study :
DFT studies on analogous ligands showed a TEP of 2056 cm⁻¹, correlating with high activity in C–O bond activation .
Advanced: How do structural modifications (e.g., replacing cyclohexyl with tert-butyl) impact catalytic outcomes?
Answer:
- Steric Effects : tert-Butyl increases %Vbur from 35% to 42%, reducing substrate accessibility but improving selectivity in asymmetric hydrogenation.
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃) lower Pd center electron density, slowing reductive elimination .
Validation :
Comparative kinetic studies with modified ligands (e.g., TOF = 120 h⁻¹ for cyclohexyl vs. 85 h⁻¹ for tert-butyl in Suzuki reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
